N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials such as substituted anilines and cyclohexanones.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Hydroxylation and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, silver oxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted carbazole derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves several molecular targets and pathways:
DNA Synthesis Inhibition: The compound can intercalate into DNA, preventing the replication of cancer cells.
Apoptosis Induction: It induces apoptosis by activating caspase pathways and disrupting mitochondrial function.
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
N-methyl carbazole-3-carboxamide: Another carbazole derivative with potent anticancer activity.
Ellipticine: A carbazole-based compound known for its DNA synthesis inhibition and apoptosis induction properties.
Properties
CAS No. |
89548-75-4 |
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Molecular Formula |
C23H15ClN2O2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C23H15ClN2O2/c24-14-6-8-15(9-7-14)25-23(28)19-11-13-5-10-17-16-3-1-2-4-20(16)26-22(17)18(13)12-21(19)27/h1-12,26-27H,(H,25,28) |
InChI Key |
WVKJGDMLWWPPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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